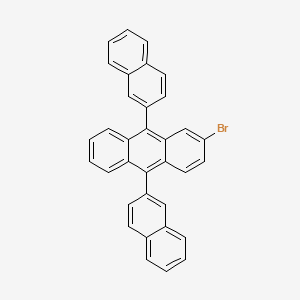

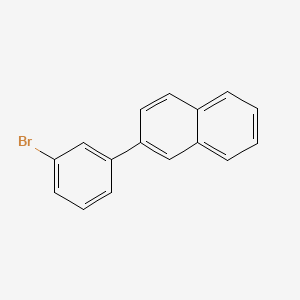

2-Bromo-9,10-bis(2-naphthalenyl)anthracene

Descripción general

Descripción

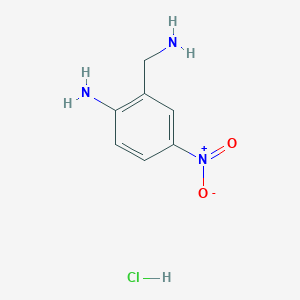

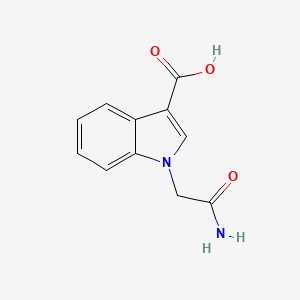

2-Bromo-9,10-bis(2-naphthalenyl)anthracene is a polycyclic aromatic hydrocarbon with a molecular formula of C34H21Br and a molecular weight of 509.43 g/mol . This compound is characterized by its large conjugated system, which makes it highly relevant in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Mecanismo De Acción

Target of Action

2-Bromo-9,10-bis(2-naphthalenyl)anthracene is a conjugated compound with a large conjugated system . It is primarily used as an electron-donating molecule in the formation of donor-acceptor based organic semiconductor devices .

Mode of Action

The compound’s mode of action is primarily through its interaction with other molecules in the formation of organic semiconductor devices . The large conjugated system in the molecule allows it to effectively change the optoelectronic properties of the target molecules, such as their emission and absorption wavelengths .

Result of Action

The molecular and cellular effects of this compound are primarily related to its role in organic semiconductor devices. By acting as an electron donor, it can influence the optoelectronic properties of these devices .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature should be room temperature, and it should be sealed in dry conditions to maintain its stability .

Análisis Bioquímico

Biochemical Properties

2-Bromo-9,10-bis(2-naphthalenyl)anthracene plays a significant role in biochemical reactions due to its large conjugated system. This compound interacts with various enzymes and proteins, primarily through π-π interactions and hydrophobic interactions. For instance, it can bind to cytochrome P450 enzymes, influencing their catalytic activity. Additionally, this compound can interact with DNA and RNA, potentially affecting gene expression and replication processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By generating ROS, this compound can induce oxidative stress, leading to changes in gene expression and cellular metabolism. Furthermore, this compound has been shown to affect cell proliferation and apoptosis, making it a potential candidate for cancer research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as nucleic acids and proteins, altering their structure and function. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade under prolonged exposure to light and air. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can modulate cellular processes without causing significant toxicity. At high doses, this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage. These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, affecting metabolic flux and metabolite levels. Additionally, this compound can influence the activity of other metabolic enzymes, altering the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. The distribution of this compound within different cellular compartments can influence its biological activity and toxicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biological effects .

Métodos De Preparación

The synthesis of 2-Bromo-9,10-bis(2-naphthalenyl)anthracene typically involves a multi-step process. One common method starts with the reaction of 2-bromonaphthalene with 9,10-anthraquinone in the presence of a strong base such as n-butyllithium in tetrahydrofuran (THF) at low temperatures (-78°C) . The intermediate product is then reduced using a reducing agent like sodium borohydride to yield the final compound .

Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and to minimize by-products .

Análisis De Reacciones Químicas

2-Bromo-9,10-bis(2-naphthalenyl)anthracene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through reactions such as Suzuki coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form larger conjugated systems, which are useful in the synthesis of advanced organic materials.

Common reagents used in these reactions include palladium catalysts, boronic acids, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

2-Bromo-9,10-bis(2-naphthalenyl)anthracene has several scientific research applications:

Organic Electronics: It is widely used in the development of OLEDs and organic photovoltaic cells due to its excellent electronic properties and large conjugated system.

Material Science: The compound is used in the synthesis of novel organic materials with unique optical and electronic properties.

Chemical Sensors: It can be used in the development of chemical sensors for detecting various analytes due to its sensitivity to changes in the environment.

Comparación Con Compuestos Similares

Similar compounds to 2-Bromo-9,10-bis(2-naphthalenyl)anthracene include:

9,10-Diphenylanthracene: Another polycyclic aromatic hydrocarbon with similar electronic properties but without the bromine atom.

2-Bromo-9,10-diphenylanthracene: Similar structure but with phenyl groups instead of naphthalenyl groups.

9,10-Di(2-naphthyl)anthracene: Similar structure but without the bromine atom.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to its analogs .

Propiedades

IUPAC Name |

2-bromo-9,10-dinaphthalen-2-ylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H21Br/c35-28-17-18-31-32(21-28)34(27-16-14-23-8-2-4-10-25(23)20-27)30-12-6-5-11-29(30)33(31)26-15-13-22-7-1-3-9-24(22)19-26/h1-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVPXSAMRFIMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC(=CC4=C(C5=CC=CC=C53)C6=CC7=CC=CC=C7C=C6)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H21Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623821 | |

| Record name | 2-Bromo-9,10-di(naphthalen-2-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474688-76-1 | |

| Record name | 2-Bromo-9,10-di(naphthalen-2-yl)anthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[Bis(4-methylphenyl)amino]phenyl]boronic acid](/img/structure/B1290014.png)